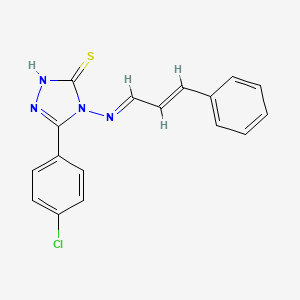
1H-Imidazole, 4,5-dihydro-2-((4-methoxyphenyl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole, 4,5-dihydro-2-((4-methoxyphenyl)methyl)- is an organic compound with the molecular formula C11H14N2O It belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms in the ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 4,5-dihydro-2-((4-methoxyphenyl)methyl)- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzylamine with glyoxal in the presence of ammonium acetate, followed by cyclization to form the imidazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Imidazole, 4,5-dihydro-2-((4-methoxyphenyl)methyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield dihydroimidazole derivatives.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxaldehyde, while reduction can produce 4,5-dihydroimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Imidazole, 4,5-dihydro-2-((4-methoxyphenyl)methyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can act as an enzyme inhibitor or modulator, affecting various biological pathways.
Medicine: It has potential therapeutic applications, including as an antifungal or antibacterial agent.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism by which 1H-Imidazole, 4,5-dihydro-2-((4-methoxyphenyl)methyl)- exerts its effects involves interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Similar Compounds: 1H-Imidazole, 4,5-dihydro-2-((4-methoxyphenyl)methyl)- can be compared with other imidazole derivatives, such as:
- 1H-Imidazole, 4,5-dihydro-2-methyl-
- 1-Methyl-4,5-dihydro-1H-imidazole
Uniqueness: The presence of the 4-methoxyphenylmethyl group in 1H-Imidazole, 4,5-dihydro-2-((4-methoxyphenyl)methyl)- imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions, distinguishing it from other imidazole derivatives .
This comprehensive overview provides a detailed understanding of 1H-Imidazole, 4,5-dihydro-2-((4-methoxyphenyl)methyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
71609-39-7 |
|---|---|
Molekularformel |
C11H14N2O |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
2-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C11H14N2O/c1-14-10-4-2-9(3-5-10)8-11-12-6-7-13-11/h2-5H,6-8H2,1H3,(H,12,13) |
InChI-Schlüssel |
WXPYWXPVCYJLOL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CC2=NCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[4-(Diethylamino)phenyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12011574.png)
![4-[(E)-(2-(4-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B12011575.png)
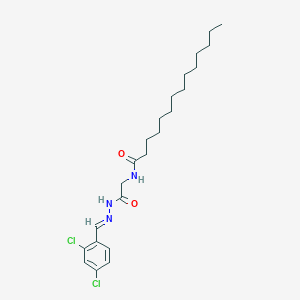
![2-[Trichloromethyl]thieno[3,2-d]pyrimidin-4-ol](/img/structure/B12011588.png)
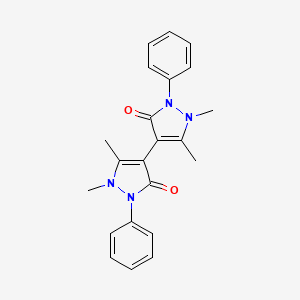
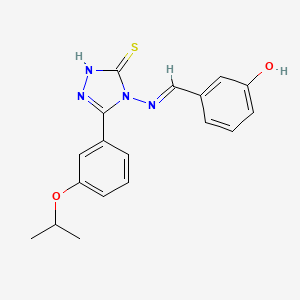
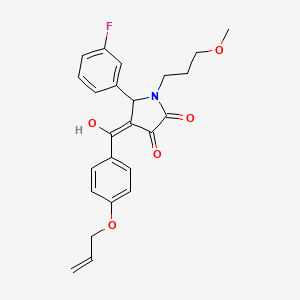
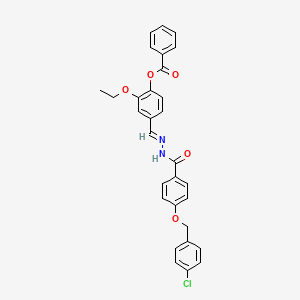
![[1-[(E)-[[2-[(4-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate](/img/structure/B12011617.png)


![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12011639.png)
